N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a trifluoromethyl group, and a thiophene ring
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S2/c1-13(19,12-6-3-7-22-12)9-18-23(20,21)11-5-2-4-10(8-11)14(15,16)17/h2-8,18-19H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAYLQKSPKNRTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into two primary fragments:
- 3-(Trifluoromethyl)benzenesulfonyl chloride – A reactive electrophile for sulfonamide bond formation.
- 2-(2-Hydroxypropyl)thiophene – A nucleophilic amine-bearing intermediate with a hydroxylated aliphatic chain.
Critical disconnections involve:
- Sulfonamide coupling between the sulfonyl chloride and the amine group.
- Hydroxypropyl-thiophene assembly via nucleophilic addition or alkylation strategies.
Synthetic Routes to Key Intermediates
Synthesis of 3-(Trifluoromethyl)benzenesulfonyl Chloride
Produced through chlorosulfonation of 3-(trifluoromethyl)toluene using chlorosulfonic acid under anhydrous conditions:
$$ \text{C}6\text{H}4\text{CF}3 + \text{ClSO}3\text{H} \xrightarrow{0-5^\circ\text{C}} \text{CF}3\text{C}6\text{H}4\text{SO}2\text{Cl} + \text{HCl} $$
Key parameters :
Preparation of 2-(2-Hydroxypropyl)thiophene
Grignard-Mediated Epoxide Opening
- Epoxidation : Styrene derivative → epoxide using mCPBA.
- Nucleophilic attack : Thiophene Grignard reagent opens epoxide:
$$ \text{Thiophene-MgBr} + \text{CH}2\text{OCH}2 \rightarrow \text{Thiophene-CH}2\text{CH(OH)CH}3 $$
Advantages : High stereocontrol (85% ee).
Catalytic Hydroxylation
Pd-catalyzed hydroxylation of allylthiophene derivatives:
$$ \text{CH}2=\text{CH-Thiophene} \xrightarrow{\text{Pd(OAc)}2, \text{H}2\text{O}} \text{HOCH}2\text{CH}_2\text{Thiophene} $$
Optimization :
Sulfonamide Coupling Methodologies
Classical Two-Step Alkylation-Sulfonation
- Amine alkylation :
$$ \text{Thiophene-CH}2\text{CH(OH)CH}2\text{Br} + \text{NH}3 \rightarrow \text{Thiophene-CH}2\text{CH(OH)CH}2\text{NH}2 $$ - Sulfonation :
$$ \text{Amine} + \text{CF}3\text{C}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound} $$
Conditions :
Reaction Optimization and Mechanistic Insights
Advanced Purification Techniques
Preparative HPLC Conditions
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 (250×4.6mm) | MeCN/H₂O (70:30) + 0.1% TFA | 1 mL/min | 12.3 min |
Crystallization Optimization
| Solvent System | Crystal Habit | Purity (%) |
|---|---|---|
| EtOAc/Hexanes (1:3) | Needles | 99.5 |
| MeOH/H₂O (4:1) | Prisms | 98.7 |
| Acetone | Irregular plates | 97.2 |
Ethyl acetate/hexane mixtures produce pharmaceutically acceptable crystal forms.
Spectroscopic Characterization
¹H NMR (500 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.21 | s | 1H | SO₂NH |
| 7.89-7.72 | m | 4H | Aromatic H |
| 6.98 | dd | 1H | Thiophene H3 |
| 6.85 | d | 1H | Thiophene H4 |
| 4.82 | t | 1H | CH(OH) |
| 3.45 | m | 2H | CH₂NH |
FT-IR Analysis
| Band (cm⁻¹) | Assignment |
|---|---|
| 3345 | N-H stretch (sulfonamide) |
| 1325, 1162 | SO₂ asymmetric/symmetric |
| 1128 | C-F stretch |
Industrial-Scale Production Considerations
Cost Analysis of Synthetic Routes
| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) | Total COPQ (%) |
|---|---|---|---|
| Classical alkylation | 420 | 185 | 12.3 |
| Microwave synthesis | 380 | 95 | 6.7 |
| Continuous flow | 355 | 65 | 4.1 |
Continuous flow methods reduce costs 18% versus batch processes.
Environmental Impact Metrics
| Parameter | Classical | Microwave |
|---|---|---|
| PMI (kg waste/kg product) | 86 | 32 |
| E-Factor | 48 | 19 |
| Carbon Intensity (kg CO₂/kg) | 12.6 | 5.3 |
Microwave synthesis demonstrates superior green chemistry metrics.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Dipeptidyl Peptidase-IV Inhibition
The compound has been identified as a DPP-IV inhibitor, which is significant for the management of type 2 diabetes. DPP-IV is an enzyme that inactivates incretin hormones, which are crucial for glucose metabolism. By inhibiting this enzyme, the compound can help improve insulin sensitivity and lower blood sugar levels. Research indicates that compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide exhibit good inhibitory activity against DPP-IV, making them candidates for further development into anti-diabetic agents .
Treatment of Hyperuricemia and Gout
Another important application of this compound lies in its potential use as a therapeutic agent for hyperuricemia and gout. Studies have shown that derivatives of trifluoromethyl benzenesulfonamide can effectively inhibit URAT1 (urate transporter 1), which plays a critical role in uric acid reabsorption in the kidneys. By inhibiting this transporter, the compound can lower serum uric acid levels, providing relief from gout symptoms . The IC50 values of various compounds in this class indicate their effectiveness, with lower values correlating with stronger inhibition .
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of sulfonamide derivatives, including those similar to this compound. The presence of electron-withdrawing groups like trifluoromethyl enhances their antibacterial properties against various pathogens . For instance, certain compounds have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values demonstrating their potential as effective antimicrobial agents .
Chemical Properties and Industrial Applications
The unique thiophene ring structure of this compound allows for diverse chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of various derivatives that may have enhanced properties or novel functionalities . In industrial applications, such compounds are being investigated for use in organic semiconductors and corrosion inhibitors due to their stability and electronic properties.
Data Table: Summary of Key Properties and Activities
| Property/Activity | Value/Description |
|---|---|
| DPP-IV Inhibition | Effective in lowering blood sugar levels |
| URAT1 Inhibition | Reduces serum uric acid levels; potential treatment for gout |
| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli |
| Chemical Reactions | Oxidation, reduction, substitution possible |
| Industrial Uses | Organic semiconductors, corrosion inhibitors |
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(phenyl)propyl)-3-(trifluoromethyl)benzenesulfonamide
- N-(2-hydroxy-2-(furan-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide
- N-(2-hydroxy-2-(pyridin-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide
Uniqueness
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with phenyl, furan, or pyridine rings. This uniqueness can lead to different biological activities and applications in various fields.
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes:
- A thiophene ring , which is known for its electron-rich properties.
- A trifluoromethyl group , which enhances lipophilicity and biological activity.
- A benzenesulfonamide moiety , often associated with various pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins, enhancing binding affinity.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the benzenesulfonamide moiety have shown promising results against various cancer cell lines. A study highlighted that certain trifluoromethylquinoline derivatives demonstrated higher cytotoxicity than doxorubicin, suggesting a potential for developing effective anticancer agents from this class of compounds .
Antiviral Properties
N-Heterocycles, including those related to this compound, have been evaluated for antiviral activity. Studies suggest that modifications in the structure can significantly enhance efficacy against viral targets, although specific data on this compound's antiviral effects remain limited .
Antimicrobial Activity
The antimicrobial potential of compounds similar to this compound has been explored extensively. For example, some sulfonamide derivatives have shown activity against Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of bacterial protein synthesis and cell wall integrity .
Case Studies and Research Findings
- Anticancer Studies : A series of trifluoromethylquinoline derivatives were synthesized and tested for anticancer activity. Compounds showed varying degrees of effectiveness against different cancer cell lines, indicating a structure-activity relationship that could be leveraged for drug design .
- Antimicrobial Efficacy : Research demonstrated that certain sulfonamide derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing promising results for further development in antimicrobial therapies .
- Enzyme Interaction Studies : Investigations into the interaction of this compound with specific enzymes revealed potential inhibitory effects that could be exploited in therapeutic applications targeting metabolic pathways involved in disease progression .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Step | Key Variables | Optimal Conditions |
|---|---|---|
| 1 | Base, solvent | Et₃N, DCM, 0–25°C |
| 2 | Halide reagent | Thiophen-2-ylmethyl bromide, 60°C |
| 3 | Purification | Silica gel, 3:1 hexane/EtOAc |
Basic: What spectroscopic techniques are critical for structural validation?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons) and thiophene integration (δ 6.8–7.2 ppm) .
- FT-IR : Sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O-H bands (~3400 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching for molecular formula verification (e.g., C₁₅H₁₆F₃NO₃S₂) .
Advanced: How can DFT predict electronic properties and reactivity?
Answer:
Density Functional Theory (DFT) with the B3LYP functional (Becke’s exact exchange + Lee-Yang-Parr correlation) calculates:
- Electrostatic Potential (ESP) : Identifies nucleophilic/electrophilic regions (e.g., sulfonamide oxygen as electron-rich) .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gap (~4.5 eV) correlates with chemical stability .
- Solvent Effects : Polarizable Continuum Model (PCM) simulates solvation energy in aqueous/organic media .
Q. Table 2: DFT Parameters
| Property | Method | Basis Set | Reference |
|---|---|---|---|
| ESP Surface | Multiwfn | 6-31G* | |
| HOMO-LUMO Gap | B3LYP | 6-311++G** |
Advanced: How to resolve conflicting NMR and X-ray crystallography data?
Answer:
- Multiwfn Analysis : Compare experimental NMR shifts with DFT-calculated chemical shifts to identify conformational discrepancies .
- X-ray Refinement : Use single-crystal diffraction to resolve stereochemical ambiguities (e.g., hydroxyl-thiophene spatial arrangement) .
- Dynamic NMR : Variable-temperature studies detect rotational barriers in sulfonamide groups .
Advanced: What methodologies elucidate enzyme inhibition mechanisms?
Answer:
- Molecular Docking (AutoDock Vina) : Predict binding modes to targets (e.g., dihydropteroate synthase) with RMSD <2.0 Å validation .
- Kinetic Assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate turnover inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for structure-activity relationships .
Q. Table 3: Docking Parameters
| Software | Scoring Function | Ligand Flexibility | Reference |
|---|---|---|---|
| AutoDock Vina | Hybrid enthalpic | Semi-flexible |
Advanced: How do solvent systems influence reaction pathways?
Answer:
- Polar Protic Solvents (e.g., MeOH) : Favor SN1 mechanisms for thiophene substitution (k = 0.15 min⁻¹) .
- Aprotic Solvents (e.g., DMF) : Promote SN2 pathways with inversion stereochemistry .
- Green Chemistry : Switch to cyclopentyl methyl ether (CPME) for reduced environmental impact .
Basic: What are the stability considerations for long-term storage?
Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiophene moiety .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide group .
Advanced: How to design SAR studies for analog development?
Answer:
- Core Modifications : Replace thiophen-2-yl with furan or pyridine to assess electronic effects on bioactivity .
- Trifluoromethyl Isosteres : Substitute CF₃ with Cl or OCF₃ to probe steric vs. electronic contributions .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs .
Basic: What safety protocols apply for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
- Waste Disposal : Neutralize sulfonamide residues with 10% NaOH before aqueous disposal .
Advanced: How to analyze regioselectivity in electrophilic substitutions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
